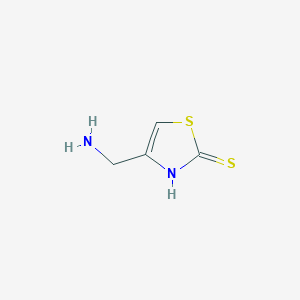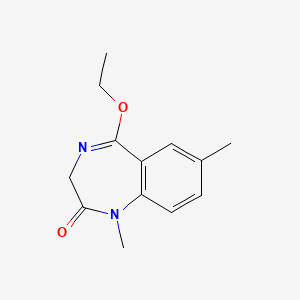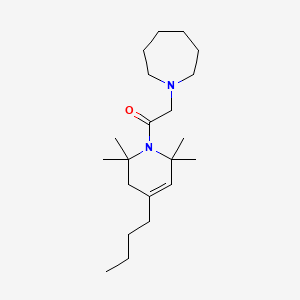
Pyridine, 2-((m-bromobenzyl)(2-(dimethylamino)ethyl)amino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridine, 2-((m-bromobenzyl)(2-(dimethylamino)ethyl)amino)- is a complex organic compound that belongs to the class of pyridine derivatives Pyridine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-((m-bromobenzyl)(2-(dimethylamino)ethyl)amino)- typically involves multiple steps. One common method starts with the bromination of 2-aminopyridine to form 2-amino-5-bromopyridine. This intermediate is then reacted with m-bromobenzyl chloride in the presence of a base to form the desired product. The reaction conditions often include the use of solvents like acetic acid and the control of temperature to ensure high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques like recrystallization and chromatography.
化学反応の分析
Types of Reactions
Pyridine, 2-((m-bromobenzyl)(2-(dimethylamino)ethyl)amino)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the m-bromobenzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an appropriate solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce amine derivatives.
科学的研究の応用
Pyridine, 2-((m-bromobenzyl)(2-(dimethylamino)ethyl)amino)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of Pyridine, 2-((m-bromobenzyl)(2-(dimethylamino)ethyl)amino)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
類似化合物との比較
Similar Compounds
- Pyridine, 2-((2-(dimethylamino)ethyl)(selenophene-2-ylmethyl)amino)-
- Pyridine, 2-((2-(dimethylamino)ethyl)(thiophen-2-ylmethyl)amino)-
Uniqueness
Pyridine, 2-((m-bromobenzyl)(2-(dimethylamino)ethyl)amino)- is unique due to the presence of the m-bromobenzyl group, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s ability to interact with specific molecular targets, making it a valuable molecule for research and development .
特性
CAS番号 |
51384-98-6 |
|---|---|
分子式 |
C16H20BrN3 |
分子量 |
334.25 g/mol |
IUPAC名 |
N'-[(3-bromophenyl)methyl]-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine |
InChI |
InChI=1S/C16H20BrN3/c1-19(2)10-11-20(16-8-3-4-9-18-16)13-14-6-5-7-15(17)12-14/h3-9,12H,10-11,13H2,1-2H3 |
InChIキー |
DFSVTFVUTHOMSK-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCN(CC1=CC(=CC=C1)Br)C2=CC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


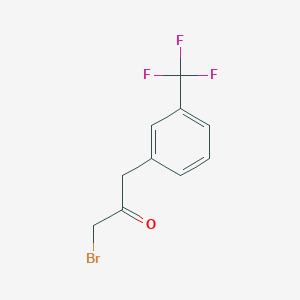
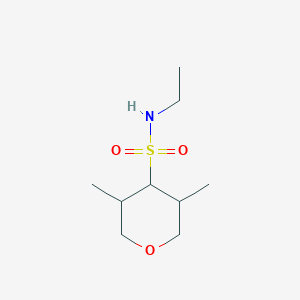
![ethyl N-[10-(ethoxycarbonylamino)decyl]carbamate](/img/structure/B13950938.png)
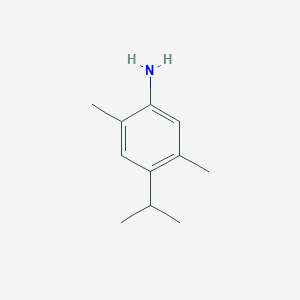
![2-(2-((Benzyloxy)carbonyl)-2,8-diazaspiro[4.5]decan-8-yl)acetic acid](/img/structure/B13950960.png)
![3,5-Dibromo-2-[(3,5-dibromo-2-methoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13950964.png)


![Octanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]-](/img/structure/B13950984.png)
